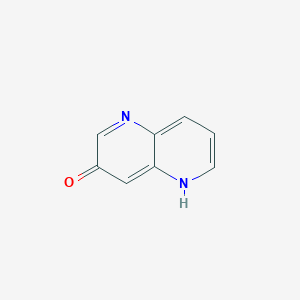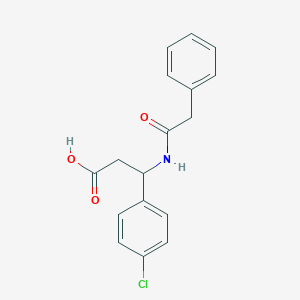
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also known as CPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of fenoprofen, which is commonly used to treat pain and inflammation. CPP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins, mediators of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemische Und Physiologische Effekte
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been found to exert a range of biochemical and physiological effects, including the inhibition of leukocyte migration, the reduction of oxidative stress, and the modulation of the immune response. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to improve the microcirculation in inflamed tissues and to enhance tissue repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has several advantages for use in laboratory experiments, including its well-established anti-inflammatory and analgesic properties, its low toxicity, and its ease of synthesis. However, 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid also has several limitations, including its relatively low potency compared to other NSAIDs, its short half-life, and its poor solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid. One area of interest is the development of more potent analogs of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid that could be used to treat a wider range of inflammatory diseases. Another area of research is the investigation of the potential use of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDVSHRTSIEYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394997 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
CAS RN |
171002-19-0 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

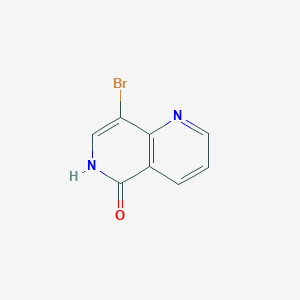
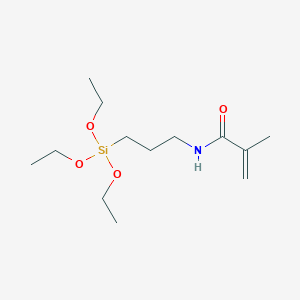
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
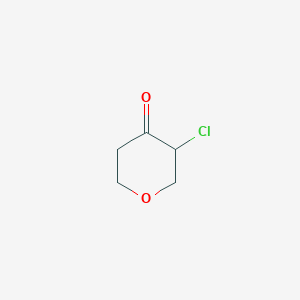
![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
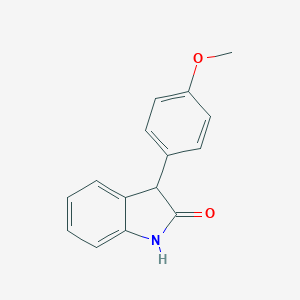
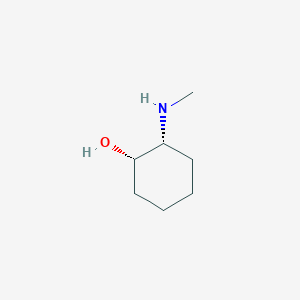
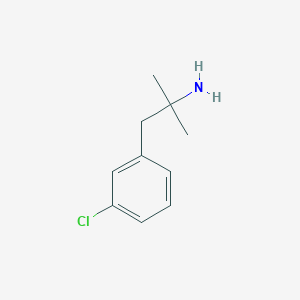
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
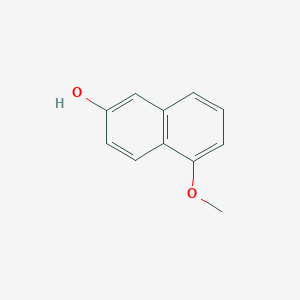
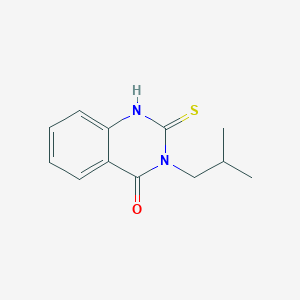
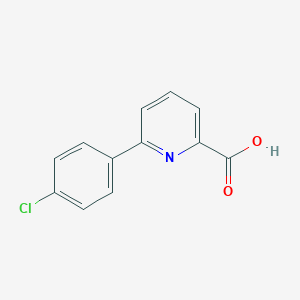
![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)
